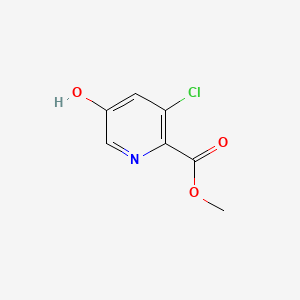

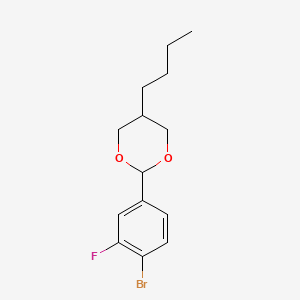

![molecular formula C7H4N2O2S B567117 Thieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1337882-43-5](/img/structure/B567117.png)

Thieno[2,3-d]pyrimidine-6-carboxylic acid

Descripción general

Descripción

Thieno[2,3-d]pyrimidine-6-carboxylic acid is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is a derivative of thieno[2,3-d]pyrimidine, a class of compounds known for their various chemical and biological applications .

Synthesis Analysis

The synthesis of Thieno[2,3-d]pyrimidine-6-carboxylic acid derivatives involves several steps. For instance, one method involves the reaction of substituted aldehydes with HCl in DMF under reflux conditions, followed by reaction with POCl3 and then with morpholine . Another method involves the reaction of α-methyl or α-methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine .

Molecular Structure Analysis

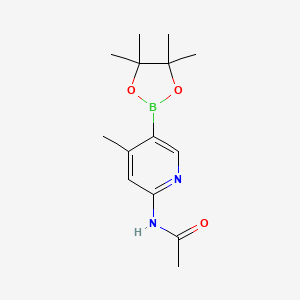

The molecular structure of Thieno[2,3-d]pyrimidine-6-carboxylic acid is characterized by a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . The carboxylic acid group is attached to the 6-position of the pyrimidine ring .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions due to the presence of the carboxylic acid group and the reactive sites on the thieno[2,3-d]pyrimidine core . For example, it can react with amines to form amides, or with alcohols to form esters .

Aplicaciones Científicas De Investigación

Endocrinology: Thyroid Stimulating Hormone Receptor Antagonism

Thieno[2,3-d]pyrimidine derivatives have been developed as functional antagonists for the receptor of Thyroid Stimulating Hormone (TSH). These compounds, such as TP48, have shown potential in reducing TSH-stimulated adenylate cyclase activity in rat thyroid membranes . This suggests their use in correcting thyroid status in conditions like hyperthyroidism, making them valuable in the treatment of TSH-dependent tumors and Graves’ disease .

Oncology: Antitumor Activity

In oncology, thieno[2,3-d]pyrimidine derivatives have been synthesized as potent antitumor agents. They have been evaluated for their antiproliferative activity against various cancer cell lines, showing significant effects on cell morphology, apoptosis induction, and migration inhibition . These compounds are particularly promising as EZH2 inhibitors, which are crucial in the development of new cancer therapies .

Antimicrobial Research: Inhibition of tRNA Methyltransferase

The rapid emergence of bacterial resistance has led to the exploration of thieno[2,3-d]pyrimidine derivatives as antimicrobial agents. These compounds have been found to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), a novel target for antibacterial action. They exhibit antimicrobial properties against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans .

Molecular Biology: Enzyme Inhibition

Thieno[2,3-d]pyrimidine-6-carboxylic acid derivatives have been studied for their role in enzyme inhibition. These compounds have been used to construct novel derivatives that show high affinity to specific enzymes, providing a chemical tool for further optimization and evaluation in molecular biology applications .

Medicinal Chemistry: Drug Development

In medicinal chemistry, thieno[2,3-d]pyrimidine scaffolds are used for the development of pharmaceutical drugs due to their structural similarity to purines. They have been involved in the synthesis of compounds with potential as antimalarial agents and have shown drug-like properties with low toxicity effects, indicating their therapeutic potential .

Enzymology: Kinase Inhibition

Thieno[2,3-d]pyrimidine derivatives have been utilized as kinase inhibitors, which are important in the treatment of diseases where kinase activity is dysregulated. These compounds have been instrumental in developing new therapeutic strategies for diseases that involve enzymatic pathways .

Mecanismo De Acción

Target of Action

Thieno[2,3-d]pyrimidine-6-carboxylic acid primarily targets the EZH2 enzyme and the Receptor of Thyroid Stimulating Hormone (TSH) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. The TSH receptor is involved in the regulation of thyroid hormone production.

Mode of Action

The compound interacts with its targets leading to significant changes. As an EZH2 inhibitor , it prevents the enzyme from adding methyl groups to histones, thereby affecting gene expression . As a functional antagonist of the TSH receptor , it reduces the TSH-stimulated adenylate cyclase activity in thyroid membranes .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits de novo purine biosynthesis , specifically at the enzymes 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase) . It also inhibits the mitochondrial serine hydroxymethyl transferase 2 (SHMT2), which is involved in one-carbon metabolism .

Result of Action

The compound has shown promising results in preclinical studies. It has demonstrated remarkable antitumor activity against certain cancer cell lines and has been shown to reduce the levels of total and free thyroxin in blood .

Safety and Hazards

While specific safety and hazard information for Thieno[2,3-d]pyrimidine-6-carboxylic acid is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .

Direcciones Futuras

The future directions for research on Thieno[2,3-d]pyrimidine-6-carboxylic acid and its derivatives could include further exploration of their potential as therapeutic agents, particularly in the context of cancer treatment . Additionally, the development of new synthetic methods and the study of their mechanism of action could also be areas of interest .

Propiedades

IUPAC Name |

thieno[2,3-d]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-7(11)5-1-4-2-8-3-9-6(4)12-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACJQZHGTLOKSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=NC=NC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501271079 | |

| Record name | Thieno[2,3-d]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1337882-43-5 | |

| Record name | Thieno[2,3-d]pyrimidine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1337882-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thieno[2,3-d]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What makes Thieno[2,3-d]pyrimidine-6-carboxylic acid derivatives interesting for developing new drugs?

A1: Thieno[2,3-d]pyrimidine-6-carboxylic acid derivatives have shown promise as potential antibacterial agents. Specifically, they exhibit an ability to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD) []. This enzyme is crucial for bacterial survival, and targeting it offers a potential avenue for developing new antibiotics.

Q2: How do researchers modify Thieno[2,3-d]pyrimidine-6-carboxylic acid to improve its biological activity?

A2: Researchers explore structure-activity relationships (SAR) by introducing various substituents on the thieno[2,3-d]pyrimidine core. For example, alkylating the sulfur atom at position 2 with aryl/hetaryl chloroacetamides or benzyl chloride leads to derivatives with varying antimicrobial activities []. Additionally, replacing the methylthio group with various amines is another modification strategy [].

Q3: Can you elaborate on the interaction of a specific Thieno[2,3-d]pyrimidine-6-carboxylic acid derivative with its target and its downstream effects?

A3: While the provided abstracts don't detail specific interactions, molecular docking studies on a series of S-alkyl benzimidazole-thienopyrimidines demonstrated a strong affinity for the TrmD enzyme isolated from P. aeruginosa []. Inhibiting TrmD can disrupt bacterial protein synthesis, ultimately leading to bacterial cell death.

Q4: Is there a specific example highlighting the relationship between the structure of a Thieno[2,3-d]pyrimidine-6-carboxylic acid derivative and its antimicrobial activity?

A4: Yes, the compound 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide displayed the highest antimicrobial activity among a series of tested derivatives. This compound also showed the highest affinity for the TrmD inhibitor binding site in docking studies, suggesting a link between its structure and its ability to inhibit TrmD [].

Q5: Beyond antimicrobial activity, are there other potential applications for Thieno[2,3-d]pyrimidine-6-carboxylic acid derivatives being explored?

A5: Yes, research has identified a Thieno[2,3-d]pyrimidine-6-carboxylic acid derivative, specifically [3H]5-amino-2-methylsulfanyl-4-[3-(2-morpholin-4-yl-acetylamino)-phenyl]-thieno[2,3-d]pyrimidine-6-carboxylic acid tert-butylamide (Org 43553), as a potential low-molecular-weight radioligand for the human luteinizing hormone (LH) receptor []. This discovery opens avenues for studying the LH receptor and developing new drugs targeting it for reproductive health applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

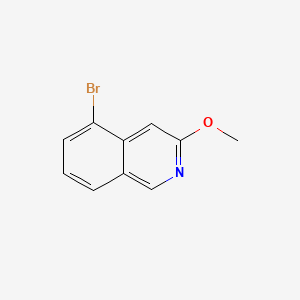

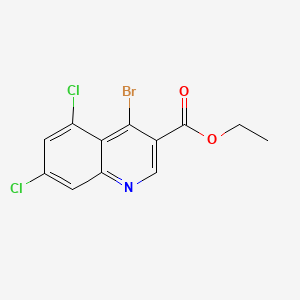

![3-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B567045.png)

![N-[(1S,2S)-2-isothiocyanatocyclohexyl]-CarbaMic acid-1,1-diMethylethyl ester](/img/no-structure.png)

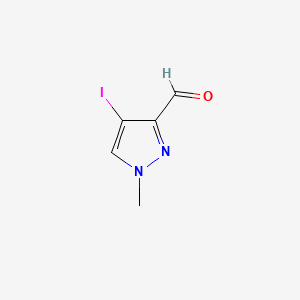

![1-Benzyl-6-oxa-1-azaspiro[3.3]heptane](/img/structure/B567053.png)

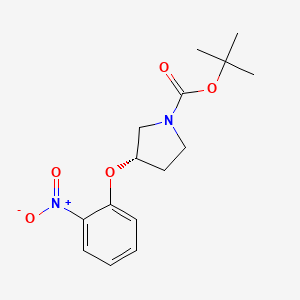

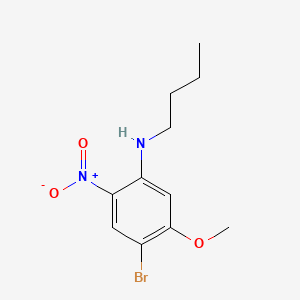

![1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12h)-one, 2,3,5,6,8,9-hexahydro-](/img/structure/B567055.png)